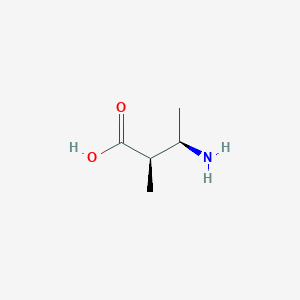

(2r,3r)-3-Amino-2-methylbutanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H11NO2 |

|---|---|

Molecular Weight |

117.15 g/mol |

IUPAC Name |

(2R,3R)-3-amino-2-methylbutanoic acid |

InChI |

InChI=1S/C5H11NO2/c1-3(4(2)6)5(7)8/h3-4H,6H2,1-2H3,(H,7,8)/t3-,4-/m1/s1 |

InChI Key |

RRWPLOJQTOADRZ-QWWZWVQMSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C)N)C(=O)O |

Canonical SMILES |

CC(C(C)N)C(=O)O |

Origin of Product |

United States |

Stereochemical Characterization and Configurational Analysis of 2r,3r 3 Amino 2 Methylbutanoic Acid

Elucidation of Absolute and Relative Stereochemistry

The definitive assignment of the (2R,3R) configuration to 3-Amino-2-methylbutanoic acid relies on a combination of stereoselective synthesis and sophisticated analytical techniques. The absolute configuration at each chiral center is designated using the Cahn-Ingold-Prelog (CIP) priority rules, resulting in either an (R) or (S) assignment. The relative stereochemistry of the two adjacent chiral centers is often described using the erythro/threo or syn/anti nomenclature. In the case of (2R,3R)-3-Amino-2-methylbutanoic acid, the substituents at C2 and C3 are arranged in an anti configuration.

The elucidation of this stereochemistry is typically achieved through methods such as:

Stereoselective Synthesis: The synthesis of this compound from starting materials of known stereochemistry provides a strong indication of the final product's configuration. For instance, asymmetric synthesis routes employing chiral auxiliaries or catalysts can be designed to yield a specific stereoisomer with high diastereoselectivity.

X-ray Crystallography: This powerful technique provides unambiguous determination of the absolute configuration of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal of a suitable derivative of this compound, a three-dimensional map of the electron density can be generated, revealing the precise spatial arrangement of each atom.

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR, particularly proton (¹H) NMR, can provide valuable information about the relative stereochemistry. The magnitude of the coupling constant (³J) between the protons on C2 and C3 can differ for syn and anti isomers, allowing for their distinction. For more complex cases, advanced NMR techniques like Nuclear Overhauser Effect (NOE) spectroscopy can be employed to determine through-space proximities of atoms, further confirming the relative configuration.

While specific studies detailing the complete stereochemical elucidation of this compound are not extensively reported in publicly available literature, the principles of these methods are well-established in the field of organic chemistry for the characterization of chiral molecules.

Isomeric Distinctions and Related Diastereoisomers

With two chiral centers, 3-Amino-2-methylbutanoic acid can exist as four possible stereoisomers, which can be grouped into two pairs of enantiomers. Enantiomers are non-superimposable mirror images of each other, while diastereomers are stereoisomers that are not mirror images.

The four stereoisomers of 3-Amino-2-methylbutanoic acid are:

this compound

(2S,3S)-3-Amino-2-methylbutanoic acid

(2R,3S)-3-Amino-2-methylbutanoic acid

(2S,3R)-3-Amino-2-methylbutanoic acid

The (2R,3R) and (2S,3S) isomers form one enantiomeric pair, often referred to as the anti or erythro pair. The (2R,3S) and (2S,3R) isomers constitute the other enantiomeric pair, known as the syn or threo pair.

Diastereomers, such as (2R,3R) and (2R,3S) isomers, have different physical and chemical properties. These differences can be exploited for their separation, typically through techniques like fractional crystallization or chromatography. Their distinct spectroscopic signatures, particularly in NMR, are also key for their identification and differentiation. The analogy with the four stereoisomers of the structurally similar amino acid threonine (2-amino-3-hydroxybutanoic acid) is often used to illustrate these relationships. libretexts.org

| Stereoisomer | Absolute Configuration (C2, C3) | Relative Stereochemistry | Relationship to (2R,3R) |

|---|---|---|---|

| Isomer 1 | (2R, 3R) | anti (erythro) | Identical |

| Isomer 2 | (2S, 3S) | anti (erythro) | Enantiomer |

| Isomer 3 | (2R, 3S) | syn (threo) | Diastereomer |

| Isomer 4 | (2S, 3R) | syn (threo) | Diastereomer |

Chiroptical Properties in Structural Investigations

Chiroptical properties, which arise from the differential interaction of chiral molecules with left and right circularly polarized light, are invaluable tools in the study of stereochemistry. The two primary chiroptical techniques are optical rotation and circular dichroism (CD) spectroscopy.

Optical Rotation is the measurement of the angle to which a plane of polarized light is rotated when it passes through a solution of a chiral compound. Enantiomers rotate the plane of polarized light by equal amounts but in opposite directions. For instance, if the (2R,3R) isomer is dextrorotatory (rotates light to the right, denoted by (+)), its enantiomer, the (2S,3S) isomer, will be levorotatory (rotates light to the left, denoted by (-)) by the same magnitude under identical conditions. Diastereomers, however, will have different and unrelated optical rotation values. While a powerful tool for distinguishing enantiomers and assessing enantiomeric purity, predicting the sign and magnitude of rotation for a given absolute configuration is not straightforward and often relies on empirical data.

Circular Dichroism (CD) Spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. A CD spectrum provides information about the stereochemical features of a molecule, particularly in the vicinity of its chromophores (light-absorbing groups). For amino acids, the carboxyl group and, if present, aromatic side chains are the primary chromophores in the ultraviolet region. The shape and sign of the Cotton effects in a CD spectrum can be correlated with the absolute configuration of the chiral centers. Theoretical calculations, such as those based on Density Functional Theory (DFT), can be used to predict the CD spectra of different stereoisomers, which can then be compared with experimental data to aid in stereochemical assignment.

While specific optical rotation and CD spectral data for this compound are not readily found in comprehensive public databases, the application of these chiroptical techniques remains a cornerstone for the structural investigation of this and other chiral molecules.

Advanced Synthetic Methodologies for 2r,3r 3 Amino 2 Methylbutanoic Acid and Its Stereoisomers

Enantioselective Synthesis Strategies

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. For molecules with multiple stereocenters like 3-amino-2-methylbutanoic acid, diastereoselective methods are also critical to control the relative stereochemistry.

Catalytic Asymmetric Hydrogenation Routes

Catalytic asymmetric hydrogenation is a powerful method for establishing stereocenters via the addition of hydrogen across a double bond using a chiral catalyst. psu.eduacs.org For the synthesis of β-amino acids, this typically involves the hydrogenation of β-aminoacrylate derivatives or related enamines. rsc.org

The success of this strategy relies on the selection of a suitable chiral ligand, often a bidentate phosphine, which coordinates to a transition metal center (commonly rhodium or ruthenium) to create a chiral catalytic environment. psu.edu The geometric configuration of the substrate, as either the (E)- or (Z)-isomer, can significantly influence reactivity and enantioselectivity, with (E)-isomers often yielding higher enantiomeric excesses. rsc.org For instance, ruthenium-BINAP systems were among the first to demonstrate high enantioselectivity (>90% ee) for the hydrogenation of N-acyl-β-(amino)acrylates. psu.edursc.org More recent developments have introduced a wide array of ligands to further improve selectivity for various substrates.

Table 1: Examples of Chiral Ligands in Asymmetric Hydrogenation for β-Amino Acid Synthesis

| Catalyst System | Substrate Type | Typical Enantioselectivity (ee) | Reference |

|---|---|---|---|

| Ru-(R)-BINAP | (E)-β-Acylamino acrylates | >90% | psu.edursc.org |

| Rh-Tangphos | (Z)-Enamines | High | rsc.org |

| Rh-BDPMI | (E)- and (Z)-β-Acylamino acrylates | up to 97% and 92% respectively | rsc.org |

Enzymatic Resolution of Racemic Precursors

Enzymatic resolution is a classic and effective technique that leverages the high stereoselectivity of enzymes to separate enantiomers from a racemic mixture. For the synthesis of (2R,3R)-3-Amino-2-methylbutanoic acid, this can be applied to a racemic precursor, such as (R,S)-2-methylbutanoic acid. nih.gov

Lipases are commonly employed for this purpose, catalyzing the enantioselective esterification or hydrolysis of a racemic acid or its ester. nih.gov The choice of enzyme is critical as different lipases can exhibit opposite enantiopreferences. For example, in the esterification of racemic 2-methylbutyric acid, Candida antarctica lipase (B570770) B preferentially acylates the (R)-enantiomer, while Candida rugosa lipase shows a preference for the (S)-enantiomer. nih.gov This allows for the selective synthesis of either enantiomer of the precursor, which can then be carried forward to the target β-amino acid.

Table 2: Lipase-Catalyzed Resolution of (R,S)-2-Methylbutyric Acid

| Enzyme (Lipase) | Reaction Type | Selective for | Product Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Candida antarctica B | Esterification | (R)-enantiomer | 90% | nih.gov |

| Thermomyces lanuginosus | Esterification | (R)-enantiomer | 91% | nih.gov |

| Candida rugosa | Esterification | (S)-enantiomer | 75% | nih.gov |

| Rhizopus oryzae | Esterification | (S)-enantiomer | 49% | nih.gov |

Asymmetric Grignard Additions to Chiral Intermediates

The addition of organometallic reagents, such as Grignard reagents, to carbonyls or imines is a fundamental carbon-carbon bond-forming reaction. nih.gov When applied to a prochiral substrate containing a chiral auxiliary, this addition can proceed with high diastereoselectivity, enabling the synthesis of chiral alcohols or amines. acs.org

In the context of synthesizing 3-amino-2-methylbutanoic acid, a key step could involve the asymmetric addition of a methyl Grignard reagent to a chiral imine or a related C=N bond equivalent. The stereochemical outcome is directed by a chiral auxiliary attached to the nitrogen atom, such as (R)-phenylglycinol or Ellman's (R)-tert-butanesulfinamide. acs.org These auxiliaries create a sterically biased environment, forcing the nucleophile to attack from a specific face of the imine. acs.org Alternatively, chiral ligands can be used to mediate the addition of Grignard reagents to prochiral ketones, generating chiral tertiary alcohols that are precursors to β-amino acids. nih.govrsc.org

Stereocontrolled Michael Addition Reactions

The Michael addition, or conjugate addition, is another cornerstone of C-C bond formation. rsc.org The asymmetric variant involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound or its analogue, catalyzed by a chiral entity. nih.gov For β-amino acid synthesis, this can involve the addition of a nitrogen nucleophile to an unsaturated ester or the addition of a carbon nucleophile (like an enolate) to a nitroalkene. rsc.orgnih.gov

One effective strategy is the addition of a chiral glycine (B1666218) enolate equivalent to an α,β-unsaturated ester. The stereochemistry is controlled by a chiral auxiliary on the glycine unit. Another approach uses organocatalysts to facilitate the addition of dicarbonyl compounds to nitroolefins, followed by reduction of the nitro group and subsequent transformations to yield the desired β-amino acid. nih.gov The development of highly effective catalysts, such as DBU in the presence of additives like LiBr, has enabled high diastereoselectivity in the addition of bulky glycine imines to various Michael acceptors. beilstein-archives.org

Cyclization-Based Approaches utilizing Isoxazolidin-5-ones

Isoxazolidin-5-ones serve as valuable masked β-amino acids. rsc.orgresearchgate.net These five-membered heterocyclic compounds can be synthesized and then functionalized at the α-position (C4) with high stereocontrol. Subsequent cleavage of the N-O bond via hydrogenolysis reveals the β-amino acid functionality. researchgate.net

The synthesis of substituted isoxazolidin-5-ones can be achieved through the conjugate addition of N-substituted hydroxylamines to α,β-unsaturated esters followed by cyclization. researchgate.net Asymmetric functionalization is often accomplished using phase-transfer catalysis, where a chiral quaternary ammonium (B1175870) salt shuttles the isoxazolidinone enolate into the organic phase to react with an electrophile. rsc.org This methodology has been successfully applied to synthesize a variety of α-substituted β-amino acid derivatives with high enantioselectivity. rsc.orgthieme-connect.com

Stereodivergent Synthesis of All Isomers

A truly powerful synthetic strategy allows for the selective preparation of any of the possible stereoisomers of a target molecule from a common precursor. This is known as a stereodivergent synthesis. For a molecule with two stereocenters like 3-amino-2-methylbutanoic acid, this means having access to all four isomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R).

One approach to achieve this involves using a single chiral template to guide the formation of the first stereocenter, and then employing reaction conditions that allow for the selective formation of the second stereocenter with either possible configuration. acs.org For example, starting with a chiral oxazine (B8389632) template, a cyanation reaction can be performed. The subsequent hydrolysis and workup conditions can be manipulated to control the stereochemistry of the newly formed carboxylic acid center. acs.org A similar logic can be applied using ring-rearrangement metathesis (RRM) on strained bicyclic β-amino acid precursors, where the configuration of the starting material predetermines the stereochemistry of the product. nih.gov By carefully selecting the starting enantiomer and the reaction pathway, each of the four diastereomers can be selectively accessed.

Compound Name Reference Table

Chemoenzymatic Synthetic Pathways

Chemoenzymatic synthesis offers a powerful approach to producing enantiomerically pure compounds, leveraging the high selectivity of enzymes. For the synthesis of this compound and its stereoisomers, two primary enzymatic strategies are particularly relevant: kinetic resolution of a racemic mixture and asymmetric synthesis from a prochiral precursor.

The following table summarizes representative data for these chemoenzymatic approaches on analogous β-amino acid systems:

| Enzymatic Method | Enzyme Source | Substrate | Product(s) | Enantiomeric Excess (ee) | Reference |

| Kinetic Resolution (Hydrolysis) | Burkholderia cepacia (Lipase PSIM) | Racemic β-fluorophenyl-β-amino carboxylic esters | (R)-ester and (S)-acid | ≥99% | nih.gov |

| Kinetic Resolution (Hydrolysis) | Pseudomonas sp. (Lipase) | Racemic D,L-homophenylalanine esters | L-homophenylalanine | High | nih.gov |

| Asymmetric Synthesis | ω-Transaminase | β-keto esters (via in situ lipase hydrolysis) | Aromatic β-amino acids | High | researchgate.netnih.gov |

It is important to note that the selection of the specific enzyme and the optimization of reaction conditions, such as solvent, temperature, and pH, are critical for achieving high stereoselectivity and yield for the target compound, this compound.

Large-Scale Synthesis Considerations for Research Quantities

Transitioning a synthetic route from the laboratory bench to a larger, kilogram-scale production for research purposes introduces a new set of challenges that must be addressed to ensure efficiency, safety, and reproducibility. For a chiral molecule like this compound, these considerations are particularly crucial.

The choice of solvent is also a critical factor in large-scale biocatalysis. While many enzymatic reactions are performed in aqueous media, the low solubility of some organic substrates can be a limiting factor. The use of co-solvents or deep eutectic solvents (DESs) can enhance substrate solubility and, in some cases, improve enzyme stability and activity. mdpi.com

The following table outlines key considerations for the large-scale synthesis of research quantities of a chiral amino acid:

| Consideration | Strategy | Rationale |

| Enzyme Cost & Stability | Enzyme immobilization on a solid support. | Facilitates enzyme recovery and reuse, improves operational stability. |

| Process Throughput | High substrate loading, fed-batch processes. | Maximizes the amount of product generated per unit volume of the reactor. |

| Inhibition | In situ product or co-product removal, optimization of substrate concentration. | Prevents decrease in enzyme activity and improves overall yield. |

| Substrate Solubility | Use of co-solvents, deep eutectic solvents (DESs). | Enhances the concentration of substrate available to the enzyme. |

| Purification | Crystallization-induced dynamic resolution, avoiding chromatography. | Simplifies downstream processing and reduces solvent waste. |

| Process Control | Detailed kinetic and thermodynamic modeling. | Ensures consistent product quality and predictable process performance. |

By carefully addressing these factors, a robust and efficient process for the synthesis of research quantities of this compound can be developed.

Derivatization Chemistry and Analog Design of 2r,3r 3 Amino 2 Methylbutanoic Acid

Amine and Carboxyl Functional Group Modifications

The presence of both an amino and a carboxylic acid group provides two primary handles for the chemical modification of (2R,3R)-3-amino-2-methylbutanoic acid. These modifications are crucial for its use in peptide synthesis and for the construction of more complex molecules.

In peptide synthesis and other organic transformations, the protection of the amino group is a critical step to prevent unwanted side reactions. The most commonly used protecting groups are the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) and the acid-labile tert-butoxycarbonyl (Boc) groups.

The synthesis of N-Fmoc and N-Boc protected derivatives of β-amino acids is a well-established practice. For instance, the synthesis of an N-Fmoc protected phosphothreonine mimetic with a (2S, 3R)-2-amino-3-methyl-4-phosphonobutyric acid scaffold has been reported, demonstrating the utility of Fmoc protection in the synthesis of complex amino acid analogs. nih.gov In this multi-step synthesis, an Evans' oxazolidinone was employed for chiral induction to set the desired stereochemistry. nih.gov

A general method for the N-methylation and subsequent Fmoc protection of amino acids on a solid support, such as a 2-chlorotrityl chloride (2-CTC) resin, has also been developed. nih.gov This method involves the initial attachment of the amino acid to the resin, followed by N-methylation using reagents like dimethyl sulfate (B86663) or methyl iodide, and finally, the introduction of the Fmoc group. nih.gov Although not specifically detailed for this compound, this solid-phase approach is applicable to a wide range of amino acids.

The Boc group is another cornerstone of amino acid protection strategy, often used in orthogonal protection schemes with the Fmoc group. The preparation of N-Boc protected amino acids can be achieved under various conditions. A common method involves the reaction of the amino acid with di-tert-butyl dicarbonate (B1257347) in the presence of a base. chemicalbook.com For example, the synthesis of (S)-2-(2-((tert-Butoxycarbonyl)amino)acetamido)-3-methylbutanoic acid is achieved by reacting the corresponding dipeptide with di-tert-butyl dicarbonate in ethanol (B145695) with guanidine (B92328) hydrochloride. chemicalbook.com

Table 1: Common N-Protection Strategies for Amino Acids

| Protecting Group | Full Name | Cleavage Conditions | Key Features |

|---|---|---|---|

| Fmoc | 9-Fluorenylmethoxycarbonyl | Basic conditions (e.g., piperidine (B6355638) in DMF) | Base-labile; UV active |

| Boc | tert-Butoxycarbonyl | Acidic conditions (e.g., TFA in DCM) | Acid-labile |

The carboxylic acid moiety of this compound can undergo esterification to produce valuable intermediates. For instance, a Chinese patent describes the synthesis of ethyl (2R, 3S)-2-benzoyl aminomethyl-3-hydroxybutanoate, which involves the esterification of the corresponding carboxylic acid. google.com This highlights a common strategy where the amino group is first protected, followed by the esterification of the carboxyl group.

Amidation, or peptide bond formation, is another fundamental transformation of the carboxyl group. The coupling of sterically hindered β-amino acids can be challenging. A study on the synthesis of peptides containing the sterically hindered 3-amino-2,2-dimethylpropionic acid found that the use of dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of 1-hydroxybenzotriazole (B26582) (HOBt) was effective in promoting peptide bond formation while minimizing side reactions. rsc.org This suggests that similar conditions would be applicable for the coupling of this compound with other amino acids or amines.

Introduction of Hydroxyl and Other Functional Groups

The introduction of additional functional groups onto the backbone of this compound can lead to analogs with novel properties. The introduction of a hydroxyl group is of particular interest. A patented method for the synthesis of (2S, 3R)-2-aminomethyl-3-hydroxybutyric acid utilizes a stereoselective reduction of a ketone precursor to install the hydroxyl group with the desired stereochemistry. google.com This approach could potentially be adapted to introduce a hydroxyl group at the C4 position of a suitable this compound derivative.

Furthermore, the synthesis of other functionalized analogs has been explored. For example, (R)-2-amino-3-mercapto-3-methylbutanoic acid, a thiol-containing analog, has been synthesized, demonstrating that other functional groups can be incorporated into the butanoic acid scaffold. achemblock.com

Synthesis of Structurally Related Analogues for Mechanistic Studies

The synthesis of structurally related analogs of this compound is crucial for probing biological mechanisms and for developing new therapeutic agents. A notable example is the synthesis of (2S,3R)-4-[bis-(tert-butyloxy)phosphinyl]-2-[(9H-fluoren-9-ylmethoxy)carbonyl]amino-3-methylbutanoic acid, a phosphatase-stable phosphothreonine mimetic. nih.gov This analog was designed to study the protein-protein interactions of polo-like kinase 1 (Plk1) by mimicking phosphorylated threonine residues. nih.gov The synthesis utilized an Evans' oxazolidinone chiral auxiliary to control the stereochemistry at the C2 and C3 positions. nih.gov Peptides incorporating this analog were shown to bind to the polo-box domain of Plk1, demonstrating its utility in mechanistic studies. nih.gov

Chiral Auxiliary Applications derived from this compound

Chiral auxiliaries are enantiomerically pure compounds that can be temporarily incorporated into a prochiral substrate to direct a stereoselective transformation. While there are no specific reports detailing the use of this compound itself as a chiral auxiliary, β-amino acids and their derivatives, such as β-amino alcohols, are widely used for this purpose. ingentaconnect.comnih.gov

Derivatives of this compound, such as the corresponding β-amino alcohol obtained by reduction of the carboxylic acid, have the potential to be effective chiral auxiliaries. These auxiliaries can be N-acylated and used in a variety of asymmetric reactions, including aldol (B89426) additions and alkylations. researchgate.net For example, amide and imide enolates derived from β-amino alcohols have shown excellent levels of asymmetric induction in such reactions. researchgate.net The stereochemical outcome of these reactions can often be controlled by the choice of metal enolate. researchgate.net Given the rich history of β-amino acids in asymmetric synthesis, derivatives of this compound represent a promising, yet underexplored, class of chiral auxiliaries. nih.govtandfonline.com

Role of 2r,3r 3 Amino 2 Methylbutanoic Acid in Peptide and Peptidomimetic Research

Incorporation into Peptide Sequences

The integration of (2R,3R)-3-Amino-2-methylbutanoic acid into peptide chains requires specialized synthetic considerations to overcome the challenges posed by its sterically hindered nature. Both solid-phase and solution-phase methods have been adapted for its use.

Solid-Phase Peptide Synthesis (SPPS) is a widely used technique for assembling peptide chains in a stepwise manner on a solid support. peptide.comkennesaw.edu The general process involves anchoring the C-terminal amino acid to a resin, followed by cycles of Nα-deprotection and coupling of the next amino acid in the sequence. peptide.com

For the incorporation of this compound, standard Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) strategies are typically employed. The process begins with the attachment of the first amino acid to a suitable resin, such as Rink Amide or Wang resin. kennesaw.edumerckmillipore.com Subsequent steps involve:

Deprotection: Removal of the temporary Nα-protecting group (e.g., piperidine (B6355638) for Fmoc, or trifluoroacetic acid for Boc) to expose a free amine for the next coupling step. kennesaw.eduejbiotechnology.info

Coupling: Activation of the carboxylic acid of the incoming this compound (or the peptide acid) and its reaction with the N-terminal amine of the resin-bound peptide. Due to the steric bulk of the target amino acid, highly efficient coupling reagents are necessary.

Washing: Thorough washing of the resin after deprotection and coupling steps to remove excess reagents and by-products. peptide.com

This cycle is repeated until the desired peptide sequence is fully assembled, after which the peptide is cleaved from the resin and all side-chain protecting groups are removed. kennesaw.edu

| Reagent | Full Name | Notes |

| HBTU | N-[(1H-Benzotriazol-1-yl)(dimethylamino)methylene]-N-methylmethanaminium hexafluorophosphate (B91526) N-oxide | A common and effective uronium-based coupling reagent. ejbiotechnology.info |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | A guanidinium-based reagent known for its high efficiency, particularly useful for hindered couplings. peptide.com |

| HCTU | N-[(1H-6-Chlorobenzotriazol-1-yl)(dimethylamino)methylene]-N-methylmethanaminium hexafluorophosphate N-oxide | A more reactive analogue of HBTU, often used for difficult sequences. ejbiotechnology.info |

| DIC | N,N'-Diisopropylcarbodiimide | A carbodiimide-based reagent, often used in conjunction with an additive like OxymaPure. ejbiotechnology.info |

| DEPBT | 3-(Diethylphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one | A phosphonium-based reagent noted for its ability to suppress epimerization. peptide.com |

Solution-phase peptide synthesis involves carrying out the coupling reactions in a suitable solvent system. While often more labor-intensive than SPPS for long peptides, it is well-suited for the synthesis of shorter peptides or for large-scale production. The key challenge remains achieving efficient amide bond formation involving the sterically hindered this compound.

The general strategy involves the reaction of a C-terminally protected peptide with an N-terminally protected this compound (or vice versa). The carboxyl group is typically activated using the same classes of reagents as in SPPS (e.g., carbodiimides, uronium/guanidinium salts) to facilitate the coupling. Purification after each step, often by chromatography or crystallization, is required to isolate the desired product before proceeding to the next coupling cycle.

The successful incorporation of this compound is complicated by two primary factors: steric hindrance and the risk of epimerization.

Steric Hindrance: The presence of methyl groups on both the α- and β-carbons creates significant steric bulk around the reacting centers (the amine and the carboxylic acid). This bulk can impede the approach of the activated carboxyl group to the N-terminal amine, leading to slow or incomplete coupling reactions. To overcome this, chemists often employ more potent activating reagents like HATU or HCTU, increase reaction times, or use elevated temperatures. ejbiotechnology.info

Epimerization: Epimerization is the undesirable change in configuration at a stereogenic center during a chemical reaction. nih.govmdpi.com In peptide synthesis, the α-carbon of an amino acid is susceptible to epimerization, particularly during the carboxyl group activation step. mdpi.com This process can occur via direct abstraction of the α-proton by a base, forming a planar enolate intermediate which can then be re-protonated from either face, leading to a mixture of stereoisomers. mdpi.com While the methyl group at the α-carbon of this compound can slightly increase the acidity of the α-proton, the steric bulk may also shield it from base-catalyzed abstraction. The use of coupling reagents known to minimize epimerization, such as DEPBT, or the addition of additives like OxymaPure, is a common strategy to maintain stereochemical integrity. peptide.comejbiotechnology.info

| Factor | Contribution to Epimerization | Mitigation Strategy |

| Base | A strong base can abstract the acidic α-proton. mdpi.com | Use of a milder base (e.g., collidine) or an in situ neutralization protocol. peptide.com |

| Activation Method | Over-activation of the carboxylic acid can increase the acidity of the α-proton. | Use of low-racemization additives (e.g., OxymaPure) or specific reagents like DEPBT. peptide.comejbiotechnology.info |

| Temperature | Higher temperatures can increase the rate of epimerization. | Perform coupling reactions at lower temperatures where possible. |

| Amino Acid Structure | Electron-withdrawing groups on the side chain can increase α-proton acidity. | Careful selection of protecting groups and coupling conditions. |

Conformational Impact on Peptide Structures

The rigid, well-defined stereochemistry of this compound makes it a powerful tool for controlling the three-dimensional structure of peptides. Its incorporation can direct the peptide backbone to fold into specific, stable conformations.

Peptides composed entirely of β-amino acids, known as β-peptides, are capable of folding into stable helical structures that are distinct from the α-helices found in proteins. researchgate.net The type of helix formed is dependent on the substitution pattern of the constituent β-amino acid residues. researchgate.net Oligomers of substituted β-amino acids can form various helices, including the 12-helix, the 14-helix, and the 10/12-helix, named for the number of atoms in the hydrogen-bonded ring that stabilizes the structure.

For β-peptides constructed from residues like this compound, the 14-helix is a particularly stable and well-documented conformation. researchgate.net This structure is characterized by C=O(i)···H–N(i+3) hydrogen bonds, forming a robust and predictable helical fold. The defined stereochemistry of each monomer unit directs the global helical sense of the entire oligomer, making it a valuable building block in the field of foldamers—synthetic oligomers that mimic the structure-forming capabilities of biopolymers.

When incorporated into a standard peptide chain composed of α-amino acids, a single this compound residue can act as a potent turn-inducer. A β-turn is a secondary structure element that reverses the direction of the polypeptide chain, typically involving four amino acid residues. nih.gov

The constrained dihedral angles of the β-amino acid backbone, which includes an additional torsion angle (θ) compared to α-amino acids, forces the peptide chain to adopt a sharp turn. The specific (2R,3R) stereochemistry pre-organizes the local conformation, favoring the formation of specific β-turn types (e.g., Type I or Type II and their variants). nih.gov This ability to nucleate turns is critical in protein engineering and the design of peptidomimetics, as turns are often located on the surface of proteins and play key roles in molecular recognition and biological activity. nih.govnih.gov The orientation of the methyl side chains on the β-amino acid can further stabilize the turn structure through favorable steric interactions. nih.gov

Design and Synthesis of Peptidomimetics

Exploration of Bioactive Peptide Mimetics

Information not available in the searched literature.

Phosphothreonine Mimetic Incorporation in Signaling Pathway Probes

Information not available in the searched literature.

Biochemical and Biological Research Applications of 2r,3r 3 Amino 2 Methylbutanoic Acid Non Human Focus

Investigations into Enzyme Interactions and Modulation

There is currently a lack of specific research data on the interactions of (2R,3R)-3-Amino-2-methylbutanoic acid with enzymes. While β-amino acids, in general, are known to act as essential enzymes in both humans and animals, specific modulatory effects of the (2R,3R) isomer on particular enzymes have not been documented in the available literature. hilarispublisher.com The study of how different stereoisomers of amino acids interact with enzymes is a recognized area of research, but it has not been extensively applied to this specific compound.

Exploration of Roles in Metabolic Pathways

Detailed information on the specific role of this compound in metabolic pathways is not present in the available scientific literature. While the metabolism of amino acids, including their role as energy metabolites and their involvement in various metabolic pathways, is a broad area of study, the specific pathways involving the (2R,3R) isomer remain uncharacterized. frontiersin.org Research on microbial metabolism of amino acids highlights their diverse functions, but does not single out this particular compound. frontiersin.orgnih.govresearchgate.net

Contribution to Protein Structure Studies and Stabilization Mechanisms

The incorporation of β-amino acids into peptides can enhance stability and create novel functionalities, which is a subject of interest in protein engineering. numberanalytics.com β-peptides are known to form stable secondary structures. hilarispublisher.com However, there are no specific studies available that utilize this compound in protein structure studies or detail its specific mechanisms for protein stabilization.

Significance in Branched-Chain Amino Acid Metabolism Studies

This compound is structurally related to branched-chain amino acids. However, its specific significance and role in the metabolism of branched-chain amino acids have not been a focus of published research. The parent compound, 2-amino-3-methylbutanoic acid (valine), is a well-studied essential branched-chain amino acid, but this does not provide specific information on the biochemical behavior of the (2R,3R)-3-amino isomer. chembk.com

Applications in Microbial Metabolomics Research

The study of amino acids in microbial metabolism is an active field, with research exploring their roles in cell growth, communication, and interactions with hosts. nih.govnih.gov Microorganisms can metabolize a wide array of amino acids, leaving specific metabolic fingerprints. frontiersin.org Nevertheless, there is no specific mention in the available literature of this compound being used as a standard or being identified as a key metabolite in microbial metabolomics research.

Advanced Analytical and Computational Methodologies for Characterizing 2r,3r 3 Amino 2 Methylbutanoic Acid

Chromatographic Separation Techniques for Enantiomers and Diastereomers

The separation of the four stereoisomers of 3-amino-2-methylbutanoic acid is a significant analytical challenge due to their identical chemical formulas and similar physical properties. wou.edu High-performance liquid chromatography (HPLC) is the predominant technique employed for this purpose, utilizing chiral stationary phases (CSPs) that create transient diastereomeric complexes with the analytes, allowing for their differential retention and separation.

The selection of the appropriate chiral stationary phase and mobile phase is critical for achieving baseline separation of all stereoisomers. nih.gov Common approaches include:

Chiral Ligand-Exchange Chromatography (CLEC): This technique uses a CSP coated with a chiral selector, often a metal complex with a chiral ligand. The amino acid analytes chelate with the metal ion, forming diastereomeric complexes that can be separated.

Chiral Crown Ether-Based CSPs: Stationary phases like Crownpak CR-I(+) have demonstrated broad enantioselectivity for free amino acids and are effective for separating stereoisomers. nih.gov

Macrocyclic Antibiotic-Based CSPs: Chiral selectors such as teicoplanin (used in Chirobiotic T columns) can resolve a wide range of amino acid enantiomers through multiple chiral recognition mechanisms, including hydrogen bonding, ionic interactions, and steric hindrance. nih.govresearcher.life

Gas Chromatography (GC) on Chiral Phases: After derivatization to increase volatility (e.g., N-trifluoroacetyl-O-methyl esters), the stereoisomers can be separated on capillary columns coated with chiral selectors like modified cyclodextrins. sci-hub.stresearchgate.net This method is highly sensitive and suitable for determining enantiomeric purity. sci-hub.st

Developing a robust separation method often involves optimizing the mobile phase composition, including the type of organic modifier, pH, and the concentration of additives, to fine-tune the retention and resolution of the stereoisomers. researcher.lifemdpi.com Two-dimensional HPLC, which couples different separation mechanisms (e.g., achiral reversed-phase or HILIC with a chiral column), can provide enhanced resolution for complex mixtures. researcher.life

Table 1: Chromatographic Techniques for Stereoisomer Separation

| Technique | Chiral Selector/Stationary Phase | Principle | Application Notes |

|---|---|---|---|

| HPLC | Cinchona Alkaloid-Based CSPs | Ion-exchange interactions with zwitterionic analytes. mdpi.com | Effective in polar ionic mode with methanol/acetonitrile mobile phases. mdpi.com |

| HPLC | Teicoplanin-Based CSPs (e.g., Chirobiotic T) | Multiple interactions (H-bonding, ionic, steric). nih.gov | Broad applicability for underivatized amino acid enantiomers. nih.gov |

| HPLC | Crown Ether-Based CSPs (e.g., Crownpak CR-I) | Host-guest complexation. nih.gov | Resolves most free proteinogenic amino acids and their isomers. nih.gov |

| GC | Modified Cyclodextrin CSPs (e.g., Lipodex® E) | Enantioselective inclusion complexation. sci-hub.st | Requires derivatization to volatile esters/amides. High resolution for enantiomers and diastereoisomers. sci-hub.st |

**7.2. Spectroscopic Characterization

Spectroscopic methods are indispensable for confirming the molecular structure, identifying functional groups, and probing the stereochemical features of (2R,3R)-3-Amino-2-methylbutanoic acid.

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides a molecular fingerprint by probing the vibrational modes of chemical bonds. For this compound, these techniques can confirm the presence of its key functional groups. In the solid state or in solution, the molecule likely exists as a zwitterion, where the carboxylic acid protonates the amino group.

Characteristic vibrational bands would include:

N-H stretching: Broad absorptions in the 3000-2500 cm⁻¹ region, typical of ammonium (B1175870) (NH₃⁺) groups in zwitterionic amino acids.

C-H stretching: Absorptions around 2960-2850 cm⁻¹ corresponding to the methyl and methine groups.

C=O stretching: A strong band from the carboxylate group (COO⁻) typically appears around 1600-1550 cm⁻¹.

N-H bending: A prominent band for the NH₃⁺ group is expected around 1550-1480 cm⁻¹.

C-N stretching: Found in the 1200-1020 cm⁻¹ region.

Computational methods, such as Density Functional Theory (DFT), can be used to calculate theoretical vibrational frequencies, which aids in the detailed assignment of experimental spectra. nanoient.org

Table 2: Expected Vibrational Frequencies for this compound (Zwitterionic Form)

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Ammonium (NH₃⁺) | Stretching | 3000 - 2500 (broad) |

| Ammonium (NH₃⁺) | Bending (asymmetric) | ~1600 |

| Ammonium (NH₃⁺) | Bending (symmetric) | ~1500 |

| Carboxylate (COO⁻) | Stretching (asymmetric) | 1600 - 1550 |

| Carboxylate (COO⁻) | Stretching (symmetric) | ~1400 |

| Alkyl C-H | Stretching | 2960 - 2850 |

NMR spectroscopy is a cornerstone technique for the complete structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide critical information.

¹H NMR: The proton spectrum would reveal the connectivity of the molecule through chemical shifts and spin-spin coupling. The protons on the two chiral centers (at C2 and C3) would appear as distinct multiplets. The coupling constant between these two protons (³JHH) is particularly valuable as its magnitude, often analyzed using the Karplus equation, provides insight into the dihedral angle and thus the preferred conformation of the C2-C3 bond.

¹³C NMR: The carbon spectrum would show five distinct signals, one for each carbon atom in the molecule (carboxyl, two methine, and two methyl carbons), confirming the molecular backbone.

2D NMR: Techniques like COSY (Correlation Spectroscopy) would confirm ¹H-¹H couplings, while HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom. HMBC (Heteronuclear Multiple Bond Correlation) can establish long-range (2-3 bond) C-H correlations, further solidifying the structural assignment.

Computational methods can also be used to predict NMR chemical shifts, providing a valuable comparison with experimental data. nanoient.org

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm)

| Atom | ¹H Chemical Shift (Predicted) | ¹³C Chemical Shift (Predicted) |

|---|---|---|

| C1 (COOH) | ~10-12 (acidic H) | ~175-180 |

| C2 (CH) | ~2.5-3.0 | ~45-50 |

| C3 (CH) | ~3.2-3.7 | ~55-60 |

| C4 (CH₃ on C2) | ~1.1-1.3 | ~15-20 |

| C5 (CH₃ on C3) | ~1.2-1.4 | ~18-23 |

| NH₂ | ~7.5-8.5 (amide H in zwitterion) | N/A |

Note: Predicted values are estimates and can vary based on solvent and pH.

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound with high accuracy. For this compound (C₅H₁₁NO₂), high-resolution MS would detect the protonated molecule [M+H]⁺ at an m/z corresponding to its exact mass (118.0863). ufz.de

Tandem mass spectrometry (MS/MS) is crucial for structural elucidation by fragmenting the parent ion and analyzing the resulting daughter ions. nih.gov Common fragmentation pathways for protonated amino acids include the loss of water (H₂O), ammonia (B1221849) (NH₃), and formic acid (HCOOH) or parts thereof (CO). nih.govuni-muenster.de

Key fragmentation patterns for [C₅H₁₁NO₂ + H]⁺ would likely involve:

Loss of H₂O: [M+H - H₂O]⁺

Loss of NH₃: [M+H - NH₃]⁺

Loss of HCOOH (or CO and H₂O): [M+H - HCOOH]⁺

Cleavage of the C-C backbone: Producing characteristic fragment ions that can help distinguish it from isomers.

This technique is highly sensitive and can be coupled with liquid chromatography (LC-MS/MS) for the analysis and identification of the compound in complex biological matrices. nih.gov

Table 4: Expected Key Ions in ESI-MS/MS of this compound

| Ion | Formula | m/z (Monoisotopic) | Description |

|---|---|---|---|

| [M+H]⁺ | [C₅H₁₂NO₂]⁺ | 118.0863 | Protonated Parent Ion |

| [M+H - H₂O]⁺ | [C₅H₁₀NO]⁺ | 100.0757 | Loss of water |

| [M+H - NH₃]⁺ | [C₅H₉O₂]⁺ | 101.0603 | Loss of ammonia |

Circular dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light, a property exhibited only by chiral molecules. mdpi.com Therefore, this compound, being chiral, will have a characteristic CD spectrum. Its enantiomer, (2S,3S)-3-Amino-2-methylbutanoic acid, will produce a CD spectrum that is a mirror image. Diastereomers, such as the (2R,3S) and (2S,3R) forms, will have distinct CD spectra that are not mirror images of each other.

The CD spectrum is highly sensitive to the molecule's conformation and the spatial arrangement of its chromophores (e.g., the carboxyl group). Experimental CD spectra are often compared with spectra predicted by quantum chemical calculations to assign the absolute configuration of the chiral centers. researchgate.net For amino acids, the key electronic transition is often the n → π* transition of the carboxyl group, which typically appears in the 200-220 nm region. researchgate.net

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique can unambiguously establish the absolute configuration of both chiral centers (C2 and C3), providing precise measurements of bond lengths, bond angles, and torsional angles.

To perform this analysis, a suitable single crystal of this compound must first be grown. The crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a 3D electron density map, from which the atomic positions can be determined. The resulting crystal structure would reveal the molecule's solid-state conformation and the specific intermolecular interactions, such as hydrogen bonding between the zwitterionic ammonium and carboxylate groups, that dictate the crystal packing. This provides unequivocal proof of the (2R,3R) stereochemistry.

Computational Chemistry Approaches

Computational chemistry serves as a powerful tool for the detailed investigation of molecular systems. For this compound, these methods allow for a simulation of its behavior and properties at the atomic level, offering a window into its conformational landscape, electronic characteristics, and reactivity.

Molecular modeling encompasses a range of techniques used to represent and manipulate the three-dimensional structures of molecules. For this compound, initial models can be constructed based on its known stereochemistry, as defined by its SMILES (Simplified Molecular Input Line Entry System) string: CC@@HC@@HC(O)=O. chemspider.com

Certain physicochemical properties can be predicted through these modeling approaches, offering a preliminary characterization of the compound.

Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

|---|---|

| Topological Polar Surface Area (TPSA) | 63.32 Ų |

| LogP | 0.0543 |

| Number of Hydrogen Bond Acceptors | 2 |

| Number of Hydrogen Bond Donors | 2 |

| Number of Rotatable Bonds | 2 |

Data sourced from computational predictions. chemspider.com

Quantum chemical calculations, based on the principles of quantum mechanics, provide a deeper understanding of the electronic properties of this compound. Methods like Density Functional Theory (DFT) are commonly used to determine the molecule's ground-state electronic structure, electron density distribution, and molecular orbitals.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more likely to be reactive.

Furthermore, these calculations can generate a molecular electrostatic potential (MEP) map. The MEP illustrates the charge distribution across the molecule, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions. This is invaluable for predicting how this compound will interact with other molecules, such as biological receptors or reactants in a chemical synthesis.

Computational methods are instrumental in predicting and interpreting the spectroscopic signatures of molecules. For this compound, these predictions can guide the analysis of experimental data from techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.

Quantum chemical calculations can predict the chemical shifts of ¹H and ¹³C atoms, which are fundamental parameters in NMR spectroscopy. By employing methods such as the Gauge-Independent Atomic Orbital (GIAO) method, theoretical NMR spectra can be generated. These predicted spectra can be compared with experimental results to confirm the structure and stereochemistry of the synthesized or isolated compound.

In the realm of mass spectrometry, computational tools can predict the collision cross-section (CCS) of different ionic forms of the molecule. The CCS is a measure of the ion's shape in the gas phase and is an important parameter in ion mobility-mass spectrometry. Predicted CCS values for various adducts of 3-amino-2-methylbutanoic acid provide a reference for identifying the compound in complex mixtures.

Predicted Collision Cross Section (CCS) Values for 3-Amino-2-methylbutanoic Acid Adducts

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 118.08626 | 125.4 |

| [M+Na]⁺ | 140.06820 | 131.3 |

| [M-H]⁻ | 116.07170 | 124.1 |

| [M+NH₄]⁺ | 135.11280 | 146.5 |

| [M+K]⁺ | 156.04214 | 131.8 |

| [M+H-H₂O]⁺ | 100.07624 | 120.9 |

Note: These values are predicted for the general structure of 3-amino-2-methylbutanoic acid and are not specific to the (2R,3R) stereoisomer. chemsrc.com

Future Research Directions and Unexplored Avenues for 2r,3r 3 Amino 2 Methylbutanoic Acid

Development of Next-Generation Stereoselective Synthetic Methodologies

The precise stereochemical control required for the synthesis of (2R,3R)-3-Amino-2-methylbutanoic acid presents a considerable challenge. Future research should focus on developing more efficient, scalable, and sustainable synthetic routes. Current methods often rely on multi-step sequences, chiral auxiliaries, or resolutions of racemic mixtures, which can be inefficient. hilarispublisher.comacs.org

Emerging areas for exploration include:

Asymmetric Catalysis : The development of novel chiral catalysts (metal-based, organocatalytic, or enzymatic) for the direct and highly enantioselective synthesis of β,β-disubstituted amino acids is a primary goal. nih.gov This could involve asymmetric hydrogenation, conjugate additions, or C-H activation/functionalization strategies that establish the two contiguous stereocenters in a single key step. hilarispublisher.com

Photoredox Catalysis : Light-mediated reactions offer mild conditions and unique reactivity. Future work could explore photoredox-catalyzed asymmetric methods for the construction of the C-N and C-C bonds with the desired (2R,3R) stereochemistry, potentially from simple alkene precursors. researchgate.netnih.gov

Biocatalysis : The use of engineered enzymes, such as transaminases or ammonia (B1221849) lyases, could provide a green and highly selective route to the target molecule. hilarispublisher.com Directed evolution and enzyme screening are powerful tools to identify or create biocatalysts with the specific substrate tolerance and stereochemical preference required for synthesizing this particular isomer.

| Methodology | Principle | Potential Advantages for this compound Synthesis | Key Research Focus |

|---|---|---|---|

| Asymmetric Organocatalysis | Use of small, chiral organic molecules to catalyze stereoselective transformations. | Metal-free, lower toxicity, operational simplicity. | Design of new catalysts for conjugate addition to chiral crotonates or aldehydes. |

| Transition-Metal Catalysis | Utilization of chiral ligands complexed with metals (e.g., Rh, Ru, Ir) for reactions like asymmetric hydrogenation. hilarispublisher.comnih.gov | High efficiency and enantioselectivity, broad substrate scope. | Development of ligands that can control two adjacent stereocenters simultaneously. |

| Photoredox Catalysis | Use of light to generate radical intermediates for bond formation under mild conditions. nih.gov | Access to novel reaction pathways not possible with traditional thermal methods. | Stereocontrolled radical addition and functionalization of prochiral substrates. |

| Biocatalysis/Enzymatic Synthesis | Application of whole cells or isolated enzymes (e.g., transaminases) to perform highly specific reactions. hilarispublisher.com | Exceptional stereoselectivity, environmentally benign (aqueous media, mild conditions). | Enzyme screening and engineering to accept β-substituted substrates with high fidelity. |

Discovery of Novel Biological Roles through Advanced Omics Technologies (Non-Human Systems)

The natural role of this compound is largely unknown. Non-proteinogenic amino acids (NPAAs) often play critical roles in microorganisms, such as in cell signaling, as metabolic intermediates, or as components of secondary metabolites with antibiotic or allelopathic functions. wikipedia.orgnih.govmdpi.com Advanced "omics" technologies provide a powerful, unbiased approach to uncover these roles in non-human systems like bacteria, fungi, and plants.

Future research avenues include:

Metagenomics and Genome Mining : Analyzing the genomes of diverse microorganisms could identify biosynthetic gene clusters (BGCs) responsible for producing this compound or structurally related molecules. nih.gov This would provide profound insight into its natural origins and the enzymatic machinery involved.

Metaproteomics and Metabolomics : By studying the proteins and small molecules present in complex microbial communities (e.g., soil, marine environments, or fermented foods) under different conditions, researchers can identify the presence of this compound and correlate it with specific microbial functions or environmental triggers. frontiersin.orgmdpi.com For example, its production might increase during periods of nutrient stress or inter-species competition.

Transcriptomics : Exposing model organisms like cyanobacteria or soil bacteria to exogenous this compound and analyzing the resulting changes in gene expression can reveal the cellular pathways it perturbs, potentially identifying its molecular targets or signaling function. mdpi.com

| Omics Technology | Objective | Potential Findings for this compound |

|---|---|---|

| Metagenomics | Identify genetic potential within a microbial community. | Discovery of biosynthetic gene clusters for its synthesis in uncultured microorganisms. nih.gov |

| Metaproteomics | Identify expressed proteins and metabolic functions in an environment. | Linking the presence of the compound to specific enzymatic pathways and microbial species under certain conditions. frontiersin.org |

| Metabolomics | Profile the complete set of small-molecule metabolites. | Detecting the compound in natural samples and identifying co-varying metabolites, suggesting biochemical relationships. |

| Transcriptomics (RNA-Seq) | Quantify gene expression in response to a stimulus. | Revealing its function as a signaling molecule or metabolic effector by observing which cellular processes are up- or down-regulated in its presence. mdpi.com |

Rational Design of Derivatives for Enhanced Research Tool Functionality

The core structure of this compound can be chemically modified to create sophisticated molecular probes for biological research. The development of such derivatives is a crucial step in translating structural knowledge into functional understanding.

Future research should focus on synthesizing derivatives that incorporate:

Fluorescent Reporters : Attaching fluorophores to the amino or carboxyl group would enable visualization of the molecule's uptake and localization within cells or tissues in non-human systems.

Photo-affinity Labels : Incorporating photo-activatable groups (e.g., benzophenones or diazirines) would allow for covalent cross-linking to interacting proteins or enzymes upon UV irradiation, facilitating the identification of its molecular targets.

Biotin Tags : A biotinylated derivative could be used in pull-down assays to isolate and identify binding partners from complex biological lysates.

Click Chemistry Handles : Installing alkyne or azide (B81097) functionalities would enable facile and specific conjugation to other molecules (e.g., surfaces, nanoparticles, or other probes) via click chemistry, expanding its utility in chemical biology and materials science. nih.gov

| Derivative Type | Functional Group | Research Application | Example of Insight Gained |

|---|---|---|---|

| Fluorescent Probe | e.g., Dansyl chloride, NBD | Fluorescence microscopy | Cellular uptake mechanisms and subcellular localization in microorganisms. |

| Photo-affinity Label | e.g., Benzophenone, Diazirine | Target identification | Covalent capture and identification of specific enzymes or receptor proteins that bind the compound. |

| Biotinylated Probe | Biotin | Affinity purification | Isolation of binding partners from a cell extract for identification by mass spectrometry. |

| "Clickable" Analog | Alkyne or Azide | Bio-conjugation | Immobilization onto surfaces to study interactions or conjugation to other probes for multi-modal analysis. |

Expansion of Applications as a Chiral Building Block in Complex Chemical Syntheses

The defined stereochemistry of this compound makes it a valuable chiral building block for the synthesis of more complex, high-value molecules. researchgate.netacs.org Its rigid backbone and specific orientation of functional groups can be exploited to control the architecture of larger structures.

Key areas for future synthetic campaigns include:

Peptidomimetics : Incorporation into peptide sequences can induce specific secondary structures (e.g., helices or turns) and confer remarkable resistance to proteolytic degradation. researchgate.netacs.org Future work could explore its use in designing novel peptide-based inhibitors of protein-protein interactions or enzyme antagonists. rsc.org

Novel Heterocyclic Scaffolds : The amino and carboxyl groups can serve as handles for cyclization reactions, leading to the creation of novel and stereochemically defined lactams, piperidones, or other heterocyclic systems that are privileged structures in drug discovery. researchgate.net

Chiral Ligands and Catalysts : The compound itself could serve as a precursor for new chiral ligands for asymmetric catalysis, where its rigid structure could translate to high levels of stereochemical control in chemical reactions.

| Target Molecular Class | Synthetic Utility | Potential Impact |

|---|---|---|

| Foldamers and Peptidomimetics | Introduces conformational constraints and proteolytic stability into peptide backbones. acs.orgrsc.org | Development of novel bioactive peptides with improved drug-like properties. |

| Bioactive Natural Product Analogs | Serves as a stereochemically defined fragment for the total synthesis of complex natural products or their analogs. nih.gov | Creation of simplified or more potent versions of biologically active compounds. |

| Novel Heterocycles | Acts as a scaffold for constructing unique ring systems with defined stereochemistry. researchgate.net | Expansion of chemical space for drug discovery programs. |

| Chiral Auxiliaries and Ligands | Functions as a recoverable chiral director or as the core of a new ligand for asymmetric catalysis. | Enabling new, highly selective methods for synthesizing other chiral molecules. |

Integrated Computational and Experimental Approaches for Deeper Mechanistic Understanding

Combining computational modeling with experimental validation offers a synergistic approach to understanding the structural and functional properties of molecules. scirp.org This integrated strategy is particularly well-suited for studying how the unique stereochemistry of this compound influences the properties of larger systems.

Future research should integrate:

Conformational Analysis : Using computational methods like Density Functional Theory (DFT) and molecular dynamics (MD) simulations to predict the preferred conformations of peptides containing this amino acid. scirp.org These predictions can then be validated experimentally using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.

Binding Pose Prediction : Docking simulations can predict how peptides incorporating this residue bind to target proteins. This information can guide the rational design of more potent analogs, which can then be synthesized and tested experimentally.

Mechanism of Action Studies : Quantum mechanics/molecular mechanics (QM/MM) simulations can model enzymatic reactions or receptor interactions at an electronic level, providing hypotheses about the mechanistic role of the β-amino acid that can be tested through site-directed mutagenesis and kinetic assays.

| Research Question | Computational Method | Experimental Validation | Synergistic Outcome |

|---|---|---|---|

| How does it affect peptide structure? | Molecular Dynamics (MD) Simulations | NMR Spectroscopy, Circular Dichroism | Accurate models of peptide folding and stability induced by the residue. rsc.orgnih.gov |

| How does it interact with a target protein? | Molecular Docking | X-ray Crystallography, Isothermal Titration Calorimetry (ITC) | Rational design of derivatives with enhanced binding affinity. acs.org |

| What is its conformational energy landscape? | Density Functional Theory (DFT) | Vibrational Spectroscopy (IR, Raman) | A fundamental understanding of the intrinsic structural preferences of the molecule. scirp.org |

| What is its role in an enzyme active site? | QM/MM Simulations | Enzyme kinetics, Site-directed mutagenesis | Detailed mechanistic insight into how it influences catalytic activity. |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (2R,3R)-3-Amino-2-methylbutanoic acid with high enantiomeric purity?

- Methodological Answer : Utilize stereoselective synthesis techniques such as asymmetric catalysis or enzymatic resolution. For example, methyl ester intermediates (e.g., methyl (2R,3R)-3-hydroxy-2-methylbutanoate) can be synthesized using chiral catalysts, followed by amination via the Curtius or Gabriel synthesis to introduce the amino group while retaining stereochemistry . Hydrolysis under controlled conditions (e.g., using NaOH/EtOH) yields the final compound. Chiral HPLC or polarimetry should confirm enantiomeric purity (>98% ee) .

Q. How can researchers verify the stereochemical configuration of this compound?

- Methodological Answer : Combine X-ray crystallography for absolute configuration determination with 2D NMR (e.g., NOESY) to analyze spatial proton interactions. For example, cross-peaks between the methyl group (C2) and the amino proton (C3) in NOESY spectra confirm the (2R,3R) configuration. Compare experimental data with computational models (DFT-optimized structures) for validation .

Q. What purification strategies are effective for isolating this compound from diastereomeric mixtures?

- Methodological Answer : Use chiral stationary phases in preparative HPLC (e.g., Chirobiotic T columns) or recrystallization in polar solvents (e.g., ethanol/water mixtures) to exploit solubility differences. Monitor purity via H-NMR integration of diagnostic peaks (e.g., δ 1.21–1.27 ppm for methyl groups) .

Advanced Research Questions

Q. How can researchers address contradictions in reported H-NMR data for this compound derivatives?

- Methodological Answer : Discrepancies often arise from solvent effects or impurities. Standardize conditions (e.g., DO vs. CDCl) and use heteronuclear correlation spectroscopy (HSQC/HMBC) to resolve overlapping signals. Cross-validate with literature data from PubChem or peer-reviewed syntheses of structurally analogous compounds (e.g., (2S,3S)-2-Amino-3-methoxybutanoic acid) .

Q. What computational approaches are suitable for predicting the metabolic stability of this compound?

- Methodological Answer : Perform density functional theory (DFT) calculations to model hydrolysis pathways and identify reactive sites (e.g., α-carboxylic acid group). Pair with molecular docking to assess interactions with metabolic enzymes (e.g., cytochrome P450). Validate predictions using in vitro assays with liver microsomes and LC-MS quantification .

Q. How can researchers optimize stereoselectivity in solid-phase synthesis of peptides containing this compound?

- Methodological Answer : Use Fmoc-protected derivatives to prevent racemization during coupling. Monitor coupling efficiency via Kaiser test and optimize reaction conditions (e.g., HATU/DIPEA in DMF). Characterize peptide chains via MALDI-TOF MS and compare retention times in RP-HPLC against diastereomeric controls .

Handling and Safety

Q. What are the best practices for storing this compound to prevent degradation?

- Methodological Answer : Store lyophilized powder at -20°C under inert gas (argon) to minimize oxidation. For solutions, use pH-stable buffers (e.g., 0.1 M phosphate buffer, pH 7.4) and avoid repeated freeze-thaw cycles. Monitor stability via periodic LC-MS analysis for deamination or dimerization products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.